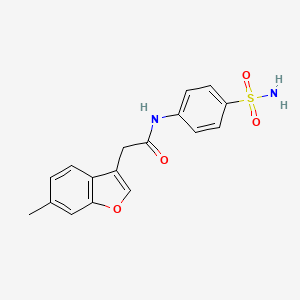![molecular formula C17H25N3O3 B11400601 tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B11400601.png)
tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate: is a chemical compound with a complex structure that includes a piperidine ring, a phenylcarbamoyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate typically involves multiple steps. One common method includes the reaction of piperidine with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters and other biologically active molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The phenylcarbamoyl group can bind to receptors or enzymes, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity. The tert-butyl carbamate group can act as a protecting group, preventing unwanted reactions at the amine site .
Comparison with Similar Compounds
tert-Butyl piperidin-4-ylcarbamate: Similar structure but lacks the phenylcarbamoyl group.
tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: Contains a carboxy group instead of the phenylcarbamoyl group.
tert-Butyl methyl(piperidin-4-yl)carbamate: Contains a methyl group instead of the phenylcarbamoyl group.
Uniqueness: tert-Butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate is unique due to the presence of the phenylcarbamoyl group, which imparts specific chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(phenylcarbamoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-9-11-20(12-10-14)15(21)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
BAEBWSAVMSSYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11400532.png)
![4-chloro-N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11400533.png)


![3-(4-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11400543.png)
![3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11400549.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400559.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400562.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1-methylurea](/img/structure/B11400564.png)
![1-{[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11400571.png)
![3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11400591.png)
![3-bromo-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B11400593.png)

![ethyl 3-{3-[2-(4-fluorophenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate](/img/structure/B11400613.png)
